
Methyl 3-benzamido-2-(benzoyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-benzamido-2-(benzoyloxy)benzoate is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a benzamido group and a benzoyloxy group attached to a benzoate core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzamido-2-(benzoyloxy)benzoate typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In an industrial setting, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. The process may include the use of robust catalysts and optimized reaction conditions to achieve high yields and purity. The use of ultrasonic irradiation and green catalysts is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-benzamido-2-(benzoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl 3-benzamido-2-(benzoyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of methyl 3-benzamido-2-(benzoyloxy)benzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, potentially inhibiting their activity. The benzoyloxy group may also interact with other molecular pathways, contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate: This compound is a fungal metabolite with similar structural features.
2,3-Dimethoxybenzamides: These compounds are synthesized from 2,3-dimethoxybenzoic acid and have applications in antioxidant and antibacterial research.
Uniqueness
Methyl 3-benzamido-2-(benzoyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
918943-18-7 |
|---|---|
Formule moléculaire |
C22H17NO5 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
methyl 3-benzamido-2-benzoyloxybenzoate |
InChI |
InChI=1S/C22H17NO5/c1-27-22(26)17-13-8-14-18(23-20(24)15-9-4-2-5-10-15)19(17)28-21(25)16-11-6-3-7-12-16/h2-14H,1H3,(H,23,24) |
Clé InChI |
XRNWBOCWEMMPJW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
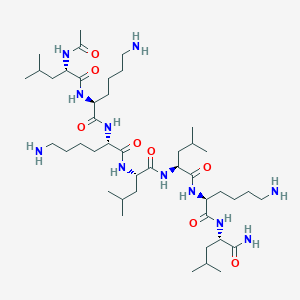
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
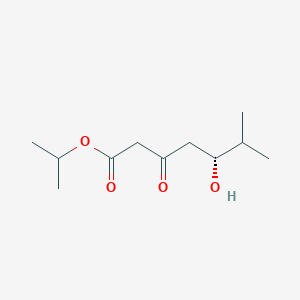
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)
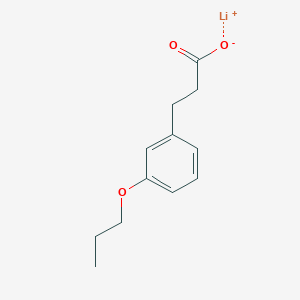
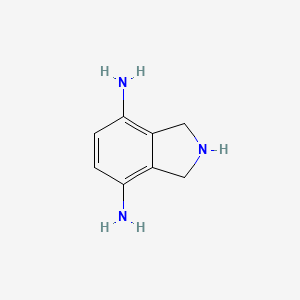
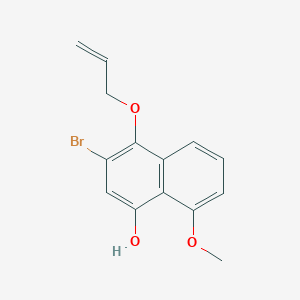
![(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12627987.png)
